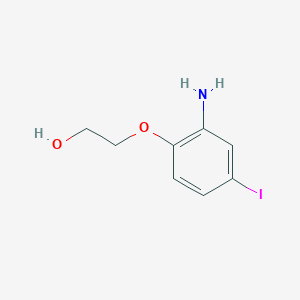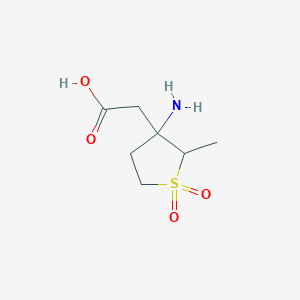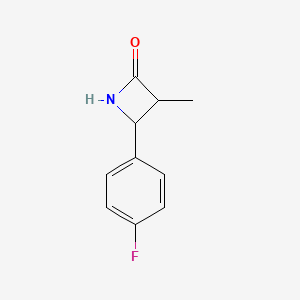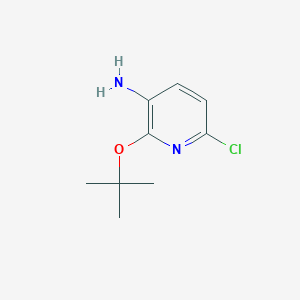![molecular formula C12H11BrN2 B15274803 N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
N-[(2-bromophenyl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)methyl]pyridin-3-amine is an organic compound that features a bromophenyl group attached to a pyridin-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine typically involves the reaction of 2-bromobenzyl bromide with pyridin-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of pyridin-3-amine attacks the bromomethyl group of 2-bromobenzyl bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-bromophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl-substituted pyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)methyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[(2-bromophenyl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridin-3-amine moiety can participate in hydrogen bonding and π-π interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-chlorophenyl)methyl]pyridin-3-amine
- N-[(2-fluorophenyl)methyl]pyridin-3-amine
- N-[(2-iodophenyl)methyl]pyridin-3-amine
Uniqueness
N-[(2-bromophenyl)methyl]pyridin-3-amine is unique due to the presence of the bromine atom, which can participate in halogen bonding, potentially enhancing its binding affinity and specificity in biological systems. The bromine atom also provides a handle for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H11BrN2 |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11BrN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2 |
Clave InChI |
WWYWARZHFKHSPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)




amine](/img/structure/B15274797.png)

![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)

